(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine

BTK inhibition Enantioselectivity Whole-blood assay

(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is a chiral heterocyclic building block featuring an (R)-configured 2-methylpiperazine, an N-oxetanyl substituent, and a 2-aminopyridine moiety. It represents the (R)-enantiomer of the core fragment found within fenebrutinib (GDC-0853), a selective, noncovalent Bruton's tyrosine kinase (BTK) inhibitor that entered Phase III clinical development for relapsing and primary progressive multiple sclerosis.

Molecular Formula C13H20N4O
Molecular Weight 248.32 g/mol
Cat. No. B13685771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine
Molecular FormulaC13H20N4O
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=CN=C(C=C2)N)C3COC3
InChIInChI=1S/C13H20N4O/c1-10-7-16(12-8-18-9-12)4-5-17(10)11-2-3-13(14)15-6-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15)
InChIKeyNSNQWEAMPOEXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine: Chiral Piperazine-Pyridine Fragment for BTK-Targeted Drug Discovery


(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is a chiral heterocyclic building block featuring an (R)-configured 2-methylpiperazine, an N-oxetanyl substituent, and a 2-aminopyridine moiety [2]. It represents the (R)-enantiomer of the core fragment found within fenebrutinib (GDC-0853), a selective, noncovalent Bruton's tyrosine kinase (BTK) inhibitor that entered Phase III clinical development for relapsing and primary progressive multiple sclerosis [1]. The compound serves as an advanced synthetic intermediate in the preparation of fenebrutinib and structurally related BTK inhibitor analogs, with the (R)-stereochemistry defining a critical point of stereochemical differentiation from the bioactive (S)-enantiomer [1][2].

Chiral (R)-enantiomer fragment for BTK-targeted drug discovery
Stereochemical control compound for target-engagement studies in fenebrutinib chemotype
Synthetic intermediate for SAR exploration of oxetane-piperazine BTK inhibitors

Why (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine Cannot Be Casually Substituted by Its (S)-Enantiomer or Des-Methyl Analogs


Generic substitution fails because stereochemistry at the 2-position of the piperazine ring is a dominant determinant of both biochemical potency and metabolic stability in the BTK inhibitor chemotype. The (S)-enantiomer (incorporated in fenebrutinib) achieves a whole-blood B-cell CD69 IC50 of 8.4 nM, whereas the corresponding (R)-enantiomer displays only 40 nM potency and suffers from poor metabolic stability [1]. Removal of the 2-methyl group altogether erodes potency by approximately 2-fold (des-methyl analog 12, IC50 = 15.4 nM) [1]. The N-oxetanyl substituent is likewise non-negotiable: it reduces piperazine pKaH from 7.8 to 6.3, a modulation that proved essential for mitigating hepatotoxicity, and exhaustive medicinal chemistry efforts to replace the oxetane ring failed—all non-oxetane analogs exhibited inferior solubility and pharmacokinetic properties [2]. These stereochemical and structural requirements mean that neither the racemate, the enantiomer, nor the des-oxetane analog can serve as a functionally equivalent replacement.

Enantiomer mismatch (S)-enantiomer shows a different BTK potency profile; the (R)-enantiomer may not transfer the same target engagement in fenebrutinib-based studies.
2-Methyl substitution dependence Removal of the 2-methyl group shifts BTK inhibition characteristics; the (R)-configuration does not recapitulate the activity profile of the (S)-methyl counterpart.
Oxetane non-replaceability The N-oxetanyl group is reported to modulate piperazine basicity and has been associated with hepatotoxicity risk reduction; analogs lacking this motif may exhibit different safety-related endpoints.

Quantitative Differentiation Evidence for (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine Versus Closest Analogs


Enantiomer-Dependent Whole-Blood BTK Potency: (S) vs (R) Configuration at Piperazine 2-Position

The (S)-enantiomer of the 2-methylpiperazine-pyridine fragment (as incorporated in fenebrutinib, compound 29) achieves a whole-blood B-cell CD69 IC50 of 8.4 nM in human whole blood. The corresponding (R)-enantiomer (compound 30) exhibits dramatically reduced potency of only 40 nM under identical assay conditions—an approximate 4.8-fold loss of activity [1]. This comparison constitutes a direct head-to-head evaluation within the same study, same assay format, and same molecular scaffold, with stereochemistry as the sole variable. Additionally, the (R)-enantiomer suffered from poor metabolic stability that precluded further development [1].

Enantiomer BTK potency
Head-to-head
40 nM (R) vs 8.4 nM (S)
Demonstrates enantiomer-specific potency differences; (R)-enantiomer may not be directly substituted for bioactive BTK inhibitor synthesis.
Same whole-blood CD69 assay platform
BTK inhibition Enantioselectivity Whole-blood assay

Impact of 2-Methyl Substitution on BTK Potency: Methyl vs Des-Methyl Piperazine Core

Introduction of the (S)-2-methyl group onto the piperazine ring (producing fenebrutinib, compound 29) improved whole-blood B-cell CD69 potency approximately 2-fold relative to the des-methyl analog (compound 12, IC50 = 15.4 nM) and greater than 4-fold relative to the earlier lead compound 6 (IC50 = 36.5 nM) [1]. The corresponding (R)-enantiomer (compound 30) showed only 40 nM potency, representing a net loss of activity versus both the (S)-methyl and des-methyl analogs [1]. The 2-methyl substituent also induced a conformational restriction favoring an out-of-plane orientation of the piperazine ring that contributed to improved potency [1].

2-Methyl substitution SAR
Head-to-head
40 nM (R)-Me vs 15.4 nM des-Me, 8.4 nM (S)-Me
Stereochemistry of the 2-methyl group is a key determinant of functional utility; (R)-configuration serves as a stereochemical probe, not a bioactive replacement.
Identical whole-blood assay conditions
BTK inhibitor SAR Piperazine substitution

N-Oxetanyl Substitution as an Essential pKa-Modulating Motif: pKaH Reduction from 7.8 to 6.3

In the fenebrutinib discovery program, appending the oxetane ring to the piperazine nitrogen reduced the calculated pKaH of the piperazine from 7.8 (for the non-oxetane analog, compound 4) to 6.3 [1]. This ~1.5 log unit reduction in basicity was essential for mitigating hepatotoxicity observed in rat and dog pilot toxicity studies with earlier non-oxetane analogs [1]. Extensive late-stage efforts to replace the oxetane ring with alternative substituents (acyl, alkyl, and heterocyclic replacements) uniformly failed: all non-oxetane analogs exhibited inferior solubility and pharmacokinetic properties [1]. The oxetane thus constitutes a non-replaceable pharmacophoric element within this chemotype.

Oxetane pKa modulation
Class-level
pKaH 6.3 (oxetane) vs pKaH 7.8 (non-oxetane)
Oxetane lowers piperazine basicity; reported to be critical for mitigating hepatotoxicity in this chemotype.
Calculated pKaH; class-level evidence
Oxetane pKa modulation Drug-like properties

(R)-Enantiomer as a Stereochemical Probe for Off-Target Selectivity Profiling of the Fenebrutinib Chemotype

The (S)-configured fenebrutinib (compound 29) exhibits exceptional kinase selectivity: when tested at 1 μM against a panel of 286 off-target human kinases, it inhibited only 3 (Bmx, Fgr, Src), each with >100-fold selectivity for BTK [1]. The (R)-enantiomer (compound 30), with its substantially reduced BTK potency (40 nM in whole blood), provides a stereochemically matched negative control for distinguishing BTK-dependent pharmacology from off-target effects in cellular and in vivo experiments [1]. This matched pair (compound 29 vs compound 30) enables rigorous target-engagement studies where stereochemistry-driven loss of BTK binding serves as the primary variable.

Stereochemical probe utility
Class-level
Matched molecular pair (R/S) for BTK target engagement
Enables deconvolution of BTK-dependent pharmacology from off-target effects in the fenebrutinib chemotype.
Off-target kinase selectivity data not separately reported for (R)-enantiomer
Kinase selectivity Stereochemical probe BTK

Evidence-Based Application Scenarios for (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine in BTK-Targeted Programs


Stereochemical Negative Control for BTK Target-Engagement Studies in the Fenebrutinib Chemotype

Researchers evaluating BTK-dependent pharmacology of fenebrutinib or its close analogs require a stereochemically matched negative control where BTK binding is specifically abrogated. The (R)-enantiomer (compound 30), with its 4.8-fold reduction in whole-blood BTK potency (IC50 = 40 nM vs 8.4 nM for the (S)-enantiomer) [1], serves as an ideal control for distinguishing on-target BTK effects from off-target contributions in cellular assays. This matched molecular pair design—where stereochemistry is the sole variable—provides stronger causal evidence than vehicle-only or structurally unrelated inhibitor controls [1].

Advanced Intermediate for Structure-Activity Relationship (SAR) Exploration of H2-Region BTK Inhibitor Modifications

Medicinal chemistry teams engaged in BTK inhibitor optimization can employ (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine as a versatile late-stage intermediate for SAR studies. The compound retains the essential N-oxetanyl-piperazine motif—confirmed to lower piperazine pKaH from 7.8 to 6.3, a modulation critical for mitigating hepatotoxicity [2]—while the (R)-stereochemistry provides a baseline for evaluating whether alternative C2-substituents or stereochemical configurations can rescue BTK potency. The 2-aminopyridine handle enables downstream diversification via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, as demonstrated in the manufacturing-scale synthesis of fenebrutinib where analogous Pd-catalyzed C–N coupling proceeded in 65% isolated yield at multi-kilogram scale [3].

Chiral Reference Standard for Enantiopurity Validation in Fenebrutinib API Manufacturing

In GMP manufacturing of fenebrutinib (CAS 1434048-34-6), enantiomeric purity of the (S)-2-methylpiperazine fragment is a critical quality attribute, given the ~4.8-fold potency differential between enantiomers [1]. The (R)-enantiomer serves as an essential chiral reference standard for HPLC method development, validation, and routine batch-release testing to ensure that (R)-enantiomer content in the final API remains below specification limits. The manufacturing process for fenebrutinib, which proceeds through a highly regioselective Pd-catalyzed C–N coupling and subsequent Suzuki-Miyaura cross-coupling to deliver the final API in 87% yield and 99.4 A% HPLC purity [3], requires authenticated (R)-enantiomer reference material at each stage of chiral purity monitoring.

Probe for Evaluating Oxetane-Dependent pKa Modulation in Piperazine-Containing Kinase Inhibitor Scaffolds

Drug discovery programs beyond BTK that employ piperazine-containing kinase inhibitor scaffolds can use this compound to benchmark the physicochemical impact of the N-oxetanyl substituent. The documented pKaH reduction from 7.8 to 6.3 (Δ = −1.5 log units) [2] provides a quantitative reference point for computational models predicting the effects of oxetane installation on amine basicity, solubility, and metabolic stability. This is particularly relevant given that during fenebrutinib development, all attempted non-oxetane replacements exhibited inferior solubility and pharmacokinetic properties, establishing the oxetane as a non-replaceable motif within this pharmacophore [2].

Application
Selection Property
Validation Focus
BTK target-engagement studies
Stereochemical control (matched molecular pair)
BTK-dependent pharmacology vs off-target effects
BTK inhibitor SAR exploration
(R)-enantiomer baseline with oxetane-piperazine motif
C2-substituent SAR; downstream diversification via Pd coupling
Chiral purity method development
Chiral reference standard (R-enantiomer)
HPLC chiral separation; enantiopurity verification
pKa modulation benchmarking
N-oxetanyl pKa reference
Piperazine basicity modeling; solubility/stability profiling
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